![molecular formula C10H8FN3O2 B2426965 methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 578703-92-1](/img/structure/B2426965.png)
methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate
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Description
Methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate, also known as MTFMT, is a synthetic compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Scientific Research Applications
Long-Range Fluorine-Proton Coupling
Triazole derivatives, including those with a methyl group at the 4-position and a 2-fluorophenyl substituent, exhibit long-range fluorine-proton coupling. This phenomenon has been observed in the NMR spectra of such compounds, indicating close spatial proximity between the fluorine and methyl groups, confirmed by X-ray analysis (Kane, Dalton, StaegerMichael, & Huber, 1995).
Antiviral Properties
Some N-amino-1,2,3-triazole derivatives, specifically 1-(4-Fluoro-phenylamino)-5-methyl-1H-[1,2,3]-triazole-4-carboxylic acid hydrazides, have shown significant antiviral effects against Cantagalo virus replication in cell cultures (Jordão et al., 2009).
Structural Characterization
Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles have been synthesized and characterized. These compounds are essentially planar, except for one fluorophenyl group, which is oriented roughly perpendicular to the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antibacterial Activity
Novel triazole analogues of piperazine, including those derived from 5-methyl-1-phenyl-1H1,2,3-triazole-4-carboxylic acid, have been evaluated for antibacterial activity against human pathogenic bacteria, demonstrating significant inhibition of bacterial growth (Nagaraj, Srinivas, & Rao, 2018).
Antimicrobial Studies
A class of 1,2,4-triazole derivatives, including 3-(3,4-substituted-phenyl)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazoles, was synthesized and exhibited enhanced pharmacological properties with alkyl, alkoxy, and halogen substituents. These compounds showed to be effective antimicrobial agents (Desabattina et al., 2014).
Synthesis in Organic Chemistry
A novel synthesis approach for 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, an important intermediate for various drug syntheses, was developed, highlighting the versatility of triazole derivatives in organic synthesis (Liu et al., 2015).
Gold(I) Complex Application
Methyl 1H-1,2,3-triazole-4-carboxylate has been used as a ligand for gold(I) cations, showing excellent catalytic efficiency in allene synthesis and alkyne hydration. This application underscores the compound's utility in catalysis and organic reactions (Hu et al., 2019).
properties
IUPAC Name |
methyl 1-(4-fluorophenyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-16-10(15)9-6-14(13-12-9)8-4-2-7(11)3-5-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUCFEYHCAKTNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate |
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